H-Lys(butyryl)-OH

Sirtuin enzymology Lysine deacetylase (KDAC) assay Enzyme kinetics

This chemically defined N6-butyryl-L-lysine reference standard is critical for studying lysine butyrylation (Kbu), an emerging epigenetic PTM. Unlike generic acyl-lysines, its specific four-carbon butyryl chain ensures accurate molecular recognition by KDACs, sirtuins, and bromodomains, avoiding steric clashes that skew binding kinetics. It is the essential building block for synthesizing site-specifically butyrylated peptides, generating modification-specific antibodies, and calibrating quantitative mass spectrometry workflows, supported by 400-fold enzymatic selectivity data and distinct butyrylation-switch mechanisms.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Cat. No. B6593737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys(butyryl)-OH
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCCC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C10H20N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1
InChIKeyVRWLRMTUPOYQFV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Lys(butyryl)-OH (N6-Butyryl-L-lysine): A Key Lysine Butyrylation Standard for Epigenetic and Metabolic Research


H-Lys(butyryl)-OH (N6-Butyryl-L-lysine) is a chemically defined, site-specifically acylated lysine derivative that serves as the reference standard and building block for lysine butyrylation (Kbu), a short-chain fatty acid post-translational modification (PTM) distinct from the widely studied acetylation [1]. Structurally, it consists of an L-lysine backbone modified at the ε-amino group with a four-carbon butyryl chain . This compound is a critical reagent for the synthesis of butyrylated peptides, the development of modification-specific antibodies, and the calibration of mass spectrometry workflows for the detection and quantification of this emerging epigenetic mark [1].

Why Generic Lysine Acylation Substitution Fails: The Specificity of H-Lys(butyryl)-OH in Deacylase and Reader Domain Assays


Substituting H-Lys(butyryl)-OH with a generic acyl-lysine, such as acetyl- or propionyl-lysine, is not scientifically valid due to the acyl chain's profound impact on molecular recognition by the enzymatic machinery. While all are short-chain acylations, the specific length and chemical properties of the butyryl group dictate unique binding affinities for deacylase enzymes (KDACs/sirtuins) and bromodomain-containing 'reader' proteins [1]. For instance, the larger butyryl moiety can induce steric clashes in enzyme active sites that smaller acetyl or propionyl groups do not, leading to quantifiably different binding kinetics and catalytic efficiencies [1]. Therefore, to generate reproducible and biologically relevant data on butyrylation-dependent processes, the exact butyrylated standard is non-negotiable for assay development and validation.

Quantitative Differentiation of H-Lys(butyryl)-OH Against Closest Analogs


H-Lys(butyryl)-OH Exhibits Higher Binding Affinity for Sirtuin Hst2 Compared to Acetyl-Lysine

In direct isothermal titration calorimetry (ITC) binding assays with the sirtuin Hst2, a butyryl-lysine peptide demonstrated significantly tighter binding compared to an acetyl-lysine peptide. This demonstrates that the four-carbon butyryl modification is recognized with higher affinity than the two-carbon acetyl mark by this class III deacetylase [1].

Sirtuin enzymology Lysine deacetylase (KDAC) assay Enzyme kinetics

Engineered Deacetylase Variant Achieves 400-Fold Selectivity for Butyryl-Lysine Over Crotonyl-Lysine

Using a novel directed evolution approach, researchers created selective lysine deacetylase (KDAC) variants that exhibit a striking selectivity for butyryl-lysine substrates over the structurally similar crotonyl-lysine. This demonstrates that the subtle chemical difference between the flexible butyryl and rigid, π-bond-containing crotonyl groups can be exploited to engineer exquisitely specific molecular recognition [1].

Directed evolution Deacylase selectivity Chemical biology tools

Histone H4K5 Butyrylation Competes with Acetylation to Prevent Brdt Bromodomain Binding, a Function Not Replicated by Acetylation

Genome-wide mapping studies in differentiating male germ cells revealed that histone butyrylation and acetylation marks coexist and compete at H4K5 on highly active promoters. Critically, while both modifications are transcriptionally stimulatory, only butyrylation at H4K5 prevents the binding of the testis-specific reader protein Brdt, a key driver of gene expression programs. This represents a functional distinction where a butyryl mark, but not an acetyl mark, dictates a specific protein-protein interaction outcome [1].

Chromatin biology Bromodomain reader Epigenetics

Distinct Metabolic Regulation: Butyrylation is Driven by Butyryl-CoA, Not Acetyl-CoA, as a Metabolic Sensor

Lysine butyrylation levels are directly modulated by the intracellular concentration of butyryl-CoA, a metabolite derived from short-chain fatty acid metabolism. This is in contrast to acetylation, which is primarily regulated by acetyl-CoA. This distinct metabolic wiring establishes butyrylation as a specific sensor for butyrate and related four-carbon metabolic states, a function that cannot be interrogated using acetyl-lysine standards or probes [1].

Metabolomics PTM regulation Short-chain fatty acids

High-Value Application Scenarios for Procuring H-Lys(butyryl)-OH


Development and Validation of Site-Specific Anti-Butyryllysine Antibodies

H-Lys(butyryl)-OH is the required hapten for generating modification-specific antibodies. Its use ensures the resulting antibody recognizes the butyryl-lysine epitope with the requisite specificity to distinguish it from acetyl-, propionyl-, or crotonyl-lysine modifications, as the quantitative binding data for sirtuins and reader domains demonstrates [1][2].

Synthesis of Defined Butyrylated Peptide Libraries for KDAC Substrate Profiling

The 400-fold selectivity of engineered KDACs for butyryl- over crotonyl-lysine substrates illustrates the high degree of enzymatic discrimination possible [1]. Using H-Lys(butyryl)-OH to synthesize pure, site-specifically butyrylated peptides is essential for generating accurate substrate specificity profiles and identifying bona fide 'eraser' enzymes for this modification.

Absolute Quantification of Histone Butyrylation by LC-MS/MS

As butyrylation is driven by distinct metabolic cues involving butyryl-CoA, not acetyl-CoA [1], its accurate quantification is a key biomarker in metabolic research. H-Lys(butyryl)-OH serves as the heavy-isotope-labeled internal standard (or unlabeled calibration standard) required for precise, absolute stoichiometric measurements of Kbu levels in cellular and tissue samples.

In Vitro Reconstitution of 'Butyrylation-Switch' Mechanisms

The finding that histone butyrylation, but not acetylation, can prevent Brdt binding demonstrates a unique 'butyrylation-switch' mechanism [1]. H-Lys(butyryl)-OH is the essential building block for creating the butyrylated histone peptides needed to validate this and other similar protein-protein interaction phenomena in biochemical pull-down and fluorescence polarization assays.

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